![molecular formula C25H20ClN3O13S4 B13958668 1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]- CAS No. 54518-41-1](/img/structure/B13958668.png)
1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]- is a complex organic compound characterized by its naphthalene core with multiple functional groups. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]- involves several steps:
Nitration and Reduction: The initial step involves the nitration of naphthalene, followed by reduction to form the corresponding amine.
Sulfonation: The amine is then subjected to sulfonation to introduce sulfonic acid groups.
Azo Coupling: The compound undergoes azo coupling with a diazonium salt derived from 2-sulfophenylamine.
Acylation: The final step involves the acylation of the azo compound with 3-[(2-chloroethyl)sulfonyl]benzoyl chloride under controlled conditions.
Analyse Chemischer Reaktionen
1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often leading to the formation of sulfonate esters or amides.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]- has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Wirkmechanismus
The mechanism of action of 1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]- involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, leading to inhibition or activation of their functions.
Pathways: It can modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]- can be compared with similar compounds such as:
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: This compound is used as a fluorescent brightener and has similar structural features but lacks the azo and acyl groups.
3-Hydroxy-4-(4-nitrophenylazo)-2,7-naphthalenedisulfonic acid: This compound is used in dye synthesis and has a similar azo structure but different substituents.
These comparisons highlight the unique functional groups and applications of 1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-.
Eigenschaften
CAS-Nummer |
54518-41-1 |
|---|---|
Molekularformel |
C25H20ClN3O13S4 |
Molekulargewicht |
734.2 g/mol |
IUPAC-Name |
4-[[3-(2-chloroethylsulfonyl)benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)diazenyl]naphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C25H20ClN3O13S4/c26-10-11-43(32,33)15-5-3-4-14(12-15)25(31)27-18-8-9-19(44(34,35)36)16-13-21(46(40,41)42)23(24(30)22(16)18)29-28-17-6-1-2-7-20(17)45(37,38)39/h1-9,12-13,30H,10-11H2,(H,27,31)(H,34,35,36)(H,37,38,39)(H,40,41,42) |
InChI-Schlüssel |
HAYRGMPWYJSHBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=CC(=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)S(=O)(=O)CCCl)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile](/img/structure/B13958592.png)
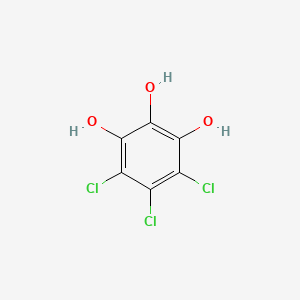
![3-Ethyl-3-[(octyloxy)methyl]oxetane](/img/structure/B13958600.png)
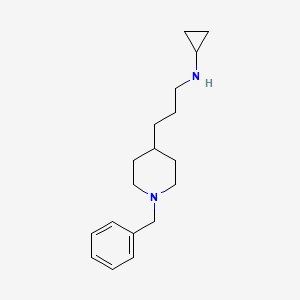
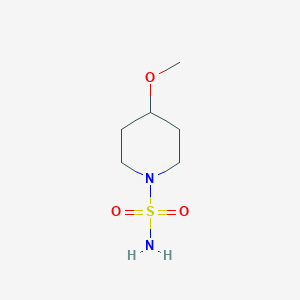
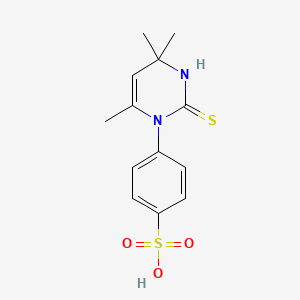
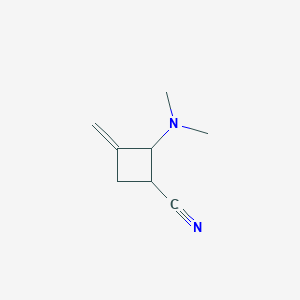
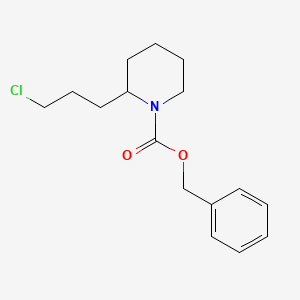
![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)
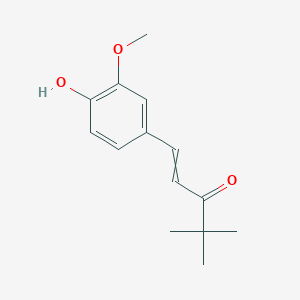
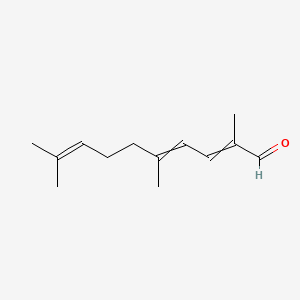
![1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine](/img/structure/B13958666.png)
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)

